Dibenzo[b,e][1,4]diazepin-11-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8H |
InChI Key |
YHGGVHLVYKYOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Significance in Medicinal Chemistry and Drug Discovery
The dibenzo[b,e] wikipedia.orgnih.govdiazepine (B8756704) framework is considered a "privileged structure" in medicinal chemistry. nih.gov This term describes molecular frameworks that can serve as ligands for diverse biological receptors, making them versatile templates for drug design. nih.govnih.gov The unique three-dimensional shape of the diazepine ring allows for the strategic placement of various functional groups, enabling the development of compounds with high affinity and selectivity for specific biological targets. nih.gov
The significance of the Dibenzo[b,e] wikipedia.orgnih.govdiazepin-11-one scaffold is highlighted by its role as a crucial intermediate in the synthesis of important pharmaceutical agents. china-sinoway.comchemicalbook.comhsppharma.com For instance, 8-Chloro-5,10-dihydrodibenzo[b,e] wikipedia.orgnih.govdiazepin-11-one is a key precursor in the manufacturing of the atypical antipsychotic drug Clozapine (B1669256). china-sinoway.comnih.gov Beyond its role as a synthetic intermediate, derivatives of the Dibenzo[b,e] wikipedia.orgnih.govdiazepin-11-one scaffold have themselves shown promising biological activities. Researchers have synthesized and evaluated these compounds for various therapeutic purposes, including as anticancer agents and as inhibitors of specific enzymes. nih.govnih.gov
Historical Context of Dibenzo B,e Wikipedia.orgnih.govdiazepine Scaffold Development
The development of the dibenzo[b,e] wikipedia.orgnih.govdiazepine (B8756704) scaffold is intrinsically linked to the search for new therapeutic agents, particularly for central nervous system disorders. The story of Clozapine (B1669256), the first atypical antipsychotic, is central to the history of this scaffold. nih.govnih.gov Clozapine was first synthesized in 1958, emerging from research on tricyclic compounds similar in structure to the antidepressant imipramine. psychologytoday.com
Initial clinical trials in the 1960s showed its promise as an antipsychotic with a unique profile, notably its reduced likelihood of causing extrapyramidal symptoms compared to earlier drugs. nih.govpsychiatrist.com The synthesis of Clozapine and related analogs relied on the formation of the key tricyclic core, 8-chloro-5H-benzo[b,e] wikipedia.orgnih.govdiazepin-11(10H)-one. nih.gov The success and subsequent worldwide use of Clozapine for treatment-resistant schizophrenia solidified the importance of the dibenzo[b,e] wikipedia.orgnih.govdiazepine scaffold in medicinal chemistry. nih.govpsychiatrist.com This has spurred further research into other derivatives, including the well-known antidepressant Dibenzepine and the ulcer medication Pirenzepine.
Scope and Research Focus of Dibenzo B,e Wikipedia.orgnih.govdiazepin 11 One Studies
Traditional Synthetic Routes
Traditional methods for synthesizing the dibenzo[b,e] scilit.comnih.govdiazepin-11-one core often involve multi-step sequences that rely on well-established condensation and cyclization reactions.
These classical routes typically build the tricyclic system through the sequential formation of carbon-nitrogen bonds, culminating in an intramolecular cyclization to form the central seven-membered diazepine (B8756704) ring.
A prominent strategy in this category is the Ullmann condensation, a copper-promoted reaction that couples an aryl halide with an amine. wikipedia.org This reaction is a classic method for forming aryl-amine bonds, which are central to the dibenzodiazepine structure. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.orgnih.gov
The mechanism involves the in-situ formation of a copper(I) species which then reacts with the aryl halide. organic-chemistry.org Innovations in this field have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org The Ullmann-type C-N coupling provides a pathway for synthesizing N-arylated derivatives, which are key precursors to the target diazepinone ring system. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Modern Ullmann Condensation Conditions
| Feature | Traditional Ullmann Reaction | Modern Ullmann Reaction |
| Catalyst | Stoichiometric Copper Powder | Catalytic Soluble Copper Salts (e.g., CuI, CuCl) |
| Ligands | Typically none | Diamines, Amino Acids, Acetylacetonate, etc. wikipedia.orgnih.gov |
| Temperature | High (>200°C) nih.gov | Milder (80–110 °C) nih.gov |
| Solvent | High-boiling polar solvents (e.g., Nitrobenzene, DMF) wikipedia.org | Toluene, DMSO nih.gov |
The condensation between an anthranilic acid derivative and an ortho-halonitrobenzene is another established route. For instance, the synthesis of 8-chloro-5,10-dihydro-dibenzo[b,e] scilit.comnih.govdiazepine-11-one, a key intermediate for the antipsychotic drug Clozapine (B1669256), utilizes this approach. jocpr.com The initial step involves the coupling of these two components, typically via a copper-catalyzed reaction like the Ullmann condensation, to form a 2-(nitrophenylamino)benzoic acid intermediate. jocpr.com
This intermediate contains the necessary functionalities poised for the subsequent cyclization. The nitro group is then reduced to an amine, and the resulting amino acid undergoes intramolecular cyclization to yield the dibenzo[b,e] scilit.comnih.govdiazepin-11-one core. jocpr.com The cyclization of the 2-aminophenylamino)benzoic acid intermediate can be achieved by heating in a high-boiling solvent like xylene or diphenyl ether, or by using coupling agents. jocpr.com
These methods cleverly combine a reduction step with the cyclization process, often in a one-pot procedure, to streamline the synthesis.
A notable one-pot, three-step method for synthesizing substituted dibenzodiazepinones from N-aryl-2-nitroanilines has been developed. scilit.comthieme-connect.com This process is promoted by phosphorus(III) compounds such as tributylphosphine (B147548) or triphenylphosphine. scilit.comthieme-connect.com The reaction sequence involves the deoxygenation of the nitro group to form an iminophosphorane intermediate. This intermediate then undergoes an intramolecular condensation with a carboxylic acid group located on the N-aryl substituent to form the diazepinone ring. scilit.comthieme-connect.com This approach offers a shorter route to the desired products compared to more traditional multi-step syntheses. scilit.comthieme-connect.com
Table 2: Overview of Reductive Condensation Promoted by Phosphorus(III) Compounds scilit.comthieme-connect.com
| Feature | Description |
| Starting Material | N-aryl-2-nitroanilines with a carboxyl group on the N-aryl ring |
| Promoter | Tributylphosphine or Triphenylphosphine |
| Key Intermediate | Iminophosphorane |
| Process | One-pot, three-step: 1. Deoxygenation of nitro group, 2. Formation of iminophosphorane, 3. Intramolecular condensation |
| Advantage | Short, efficient route to differently substituted dibenzodiazepinones |
Reductive Condensation Strategies
Expedient and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing dibenzo[b,e] scilit.comnih.govdiazepin-11-one and its derivatives. These approaches aim to reduce reaction times, use less hazardous materials, and simplify workup procedures.
One such method involves a three-component reaction of o-phenylenediamine (B120857), dimedone, and an aldehyde in water, using L-proline as an organocatalyst. rsc.org The reaction is heated to 60°C and proceeds to give the desired hexahydro-dibenzo[b,e] scilit.comnih.govdiazepin-1-one derivatives in good yields after simple washing and recrystallization. rsc.org This "on-water" synthesis avoids the use of volatile organic solvents, making it a greener alternative. rsc.org
Another sustainable approach utilizes a palladium(II)-catalyzed tandem cyclization in an eco-friendly mixed solvent of water and ethanol (B145695) (2:1 ratio). rsc.org This method has been used to obtain N-heterocyclic structures containing a seven-membered ring with high yields (up to 91%) and avoids the use of solvents like DMSO. rsc.org
Furthermore, other green methodologies include the use of cerium chloride-potassium iodide to promote two-component domino reactions in ethanol, and magnetic nanoparticles as a reusable catalyst for three-component reactions at room temperature. rsc.org These methods are characterized by operational simplicity, mild conditions, short reaction times, and high product yields. rsc.org
Table 3: Examples of Expedient and Sustainable Synthetic Methods
| Method | Catalyst/Promoter | Solvent | Key Features |
| Organocatalyzed Three-Component Reaction rsc.org | L-proline (20 mol%) | Water | "On-water" synthesis, avoids volatile organic solvents, simple workup. |
| Palladium-Catalyzed Tandem Cyclization rsc.org | Palladium(II) | Water:Ethanol (2:1) | Eco-friendly solvent system, high yields (up to 91%). |
| Domino Reaction rsc.org | CeCl3-KI | Ethanol | One-pot, two-component reaction, mild conditions. |
| Magnetic Nanoparticle Catalysis rsc.org | γ-Fe2O3@SiO2/CeCl3 | Ethanol | Three-component reaction, reusable catalyst, ambient temperature. |
One-Pot Synthetic Strategies
One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates.
Condensation of Isatoic Anhydrides with Phenylenediamines in Acidic Media
The reaction of isatoic anhydride (B1165640) with hetarylguanidines can lead to the formation of quinazoline (B50416) derivatives. For instance, the condensation of isatoic anhydride with 4-methylquinazolin-2-ylguanidine in dimethylformamide (DMF) at room temperature yields an intermediate anthranilic acid quinazolylguanidide. Upon heating this mixture to 100°C, cyclization occurs to produce 2-(4-methylquinazolin-2-ylamino)-4-hydroxyquinazoline. researchgate.net This type of condensation highlights the reactivity of isatoic anhydride as a precursor for building fused heterocyclic systems. researchgate.net
Condensation of 1,2-Phenylenediamine and Dimedone Followed by Cyclization
A straightforward and efficient one-pot method for synthesizing 3,3-dimethyl-11-alkyl or aryl-2,3,4,5-tetrahydro-1H-dibenzo[b,e] beilstein-journals.orgthieme-connect.comdiazepin-1-ones has been developed. thieme-connect.com This method involves the condensation of 1,2-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), followed by cyclization with various alkyl or aryl acyl chlorides. thieme-connect.com The use of Er(III) triflate as a catalyst has been shown to provide high yields of the desired products in shorter reaction times compared to previously reported methods. thieme-connect.com
For example, the reaction of 1,2-phenylenediamine with dimedone in acetonitrile (B52724), catalyzed by Er(OTf)3, followed by the addition of an acyl chloride, yields the corresponding dibenzo[b,e] beilstein-journals.orgthieme-connect.comdiazepin-1-one derivative. thieme-connect.com This procedure has been successfully applied to a range of acyl chlorides, demonstrating its versatility. thieme-connect.com
Catalyst-Free Methodologies for Dibenzo[b,e]beilstein-journals.orgthieme-connect.comdiazepin-11-one Formation
While many synthetic methods rely on catalysts, catalyst-free approaches offer advantages in terms of cost, simplicity, and avoidance of metal contamination in the final product. One such approach involves the reaction of diarylideneacetones with barbituric acid or 2-thiobarbituric acid under reflux in aqueous ethanol to produce spiro compounds, which are structurally related to the dibenzodiazepine core. researchgate.net
Metal-Catalyzed Coupling and Carbonylative Cyclizations
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Sequential Buchwald–Hartwig Amination Approaches
The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines. A sequential strategy utilizing this reaction has been developed to access 10,11-dihydro-5H-dibenzo[b,e] beilstein-journals.orgthieme-connect.comdiazepinones (DBDAPs). beilstein-journals.orgnih.gov This method involves a palladium-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation. beilstein-journals.orgnih.gov
In a typical procedure, o-phenylenediamine is reacted with 1,2-dibromobenzene (B107964) in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.orgresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) is often used as a carbon monoxide surrogate to avoid handling the toxic gas directly. beilstein-journals.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields. beilstein-journals.orgresearchgate.net For instance, the combination of Pd(OAc)₂ and t-BuXPhos with Et₃N as the base in DMF has been explored. beilstein-archives.org
Table 1: Exploratory Study of Sequential Buchwald-Hartwig Amination/Pd-Catalyzed Carbonylative Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.5 equiv) | CO Surrogate (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | t-BuXPhos (5) | Et₃N | Mo(CO)₆ (2) | DMF | 130 | Varies |
| 2 | PdCl₂(CH₃CN)₂ (5) | t-BuXPhos (5) | Et₃N | Mo(CO)₆ (2) | DMF | 130 | Varies |
| 3 | Pd(OAc)₂ (5) | t-BuXPhos (5) | Cs₂CO₃ | Mo(CO)₆ (2) | THF | 130 | Varies |
Reaction conditions: o-phenylenediamine (0.46 mmol), 1,2-dibromobenzene (0.46 mmol), 20 h. Isolated yields. Data adapted from beilstein-journals.orgresearchgate.net.
Sequential Chan–Lam Amination Approaches
The Chan-Lam coupling reaction provides a complementary and often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds. beilstein-archives.orgwikipedia.org This copper-catalyzed reaction couples aryl boronic acids with amines or alcohols. wikipedia.orgorganic-chemistry.org A sequential one-pot strategy combining a Chan-Lam amination with a palladium-catalyzed carbonylative cyclization has been successfully employed for the synthesis of dibenzodiazepinones. beilstein-journals.orgnih.gov
This approach involves the reaction of o-phenylenediamine with a 2-bromophenylboronic acid in the presence of a copper catalyst, such as copper iodide (CuI), followed by the introduction of a palladium catalyst and a carbon monoxide source like Mo(CO)₆. beilstein-journals.orgbeilstein-archives.org This method has been shown to afford dibenzodiazepinones in good yields under relatively mild conditions. beilstein-journals.orgnih.gov The use of copper as the catalyst in the initial amination step is a key advantage of this approach. beilstein-journals.org
Table 2: One-Pot Chan-Lam/Pd-Catalyzed Carbonylative Cyclization
| Entry | Copper Catalyst (mol%) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | CO Surrogate (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | CuI (10) | Pd(OAc)₂ (5) | XantPhos (5) | Et₃N (2.5) | Mo(CO)₆ (2) | Toluene | 130 | up to 45 |
Reaction conditions: o-phenylenediamine, 2-bromophenylboronic acid. Data adapted from beilstein-journals.orgbeilstein-archives.org.
Organocatalytic and Aqueous Medium Syntheses
The "on-water" synthesis approach, which leverages the unique properties of water to accelerate organic reactions, has been effectively applied to the synthesis of dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one derivatives. This methodology aligns with the principles of green chemistry by utilizing an environmentally benign solvent. Research has demonstrated the successful one-pot, three-component synthesis of functionalized dibenzo- rsc.orgjst.go.jp-diazepin-1-ones using L-proline as an organocatalyst in an aqueous medium. rsc.org
The general procedure involves the reaction of o-phenylenediamine and dimedone in water, to which an organocatalyst like L-proline (20 mol%) is added. rsc.org The mixture is heated, and then an appropriate aldehyde is introduced to proceed with the reaction. rsc.org This method has been shown to be effective for producing a variety of substituted dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one derivatives in good yields. rsc.orgrsc.org For instance, the synthesis of 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one from o-phenylenediamine, dimedone, and benzaldehyde (B42025) using L-proline as a catalyst in water has been reported. rsc.org
Interestingly, studies have also explored catalyst-free conditions for this transformation in an aqueous medium, highlighting the inherent reactivity of the substrates under "on-water" conditions. rsc.orgresearchgate.net These reactions are typically carried out in a sealed tube at elevated temperatures. rsc.org The use of ultrasound irradiation has also been investigated as a green approach to promote the synthesis of these derivatives, in some cases leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com
The synthesized dibenzo- rsc.orgjst.go.jp-diazepin-1-one derivatives have been noted for their potential biological activities, which drives the continued development of efficient and environmentally friendly synthetic protocols. rsc.orgresearchgate.net
Table 1: Examples of Dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one Derivatives Synthesized via "On-Water" Organocatalysis
| Compound Name | Reactants | Catalyst | Yield |
|---|---|---|---|
| 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one rsc.org | o-phenylenediamine, dimedone, benzaldehyde | L-proline | 80:20 enantiomeric excess rsc.org |
| 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one rsc.org | o-phenylenediamine, dimedone, 4-methoxybenzaldehyde | L-proline | Not Specified |
| 11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] rsc.orgjst.go.jpdiazepin-1-one rsc.org | o-phenylenediamine, dimedone, 4-(dimethylamino)benzaldehyde | L-proline | Not Specified |
Synthesis of Substituted Dibenzo[b,e]researchgate.netresearchgate.netdiazepin-11-one Frameworks
The construction of the core dibenzo[b,e] researchgate.netdiazepin-11-one framework can be achieved through several synthetic routes, often involving multicomponent reactions. These methods allow for the incorporation of substituents on the aromatic rings and at the C11 position from the initial building blocks.
One common and efficient approach is the one-pot, three-component condensation reaction involving an o-phenylenediamine, a 1,3-dicarbonyl compound (like dimedone), and an aromatic aldehyde. This strategy has been shown to be effective under various catalytic conditions. For instance, L-proline has been used as an organocatalyst in water, providing a green and facile method for synthesizing a range of 11-substituted-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] researchgate.netdiazepin-1-ones. rsc.orgresearchgate.net The reaction proceeds by heating a mixture of o-phenylenediamine and dimedone with L-proline, followed by the addition of an aldehyde. rsc.org
Similarly, indium chloride (InCl₃) has been employed as a catalyst in acetonitrile at room temperature to assemble the dibenzodiazepinone scaffold from aromatic diamines, cyclic diketones, and pyrazole-4-carbaldehydes. nih.gov Catalyst-free methods have also been established, exploring the reactivity of 3-[(2-aminoaryl)amino]dimedones with various carbonylated electrophiles in ethanol at ambient temperature.
Palladium-catalyzed intramolecular acylation represents another advanced methodology. This technique has been used to synthesize diversely functionalized dihydrodibenzo[b,e]azepin-11-ones through the cyclization of aryl iodides bearing an aldehyde group. nih.gov These varied synthetic strategies provide robust platforms for creating a library of substituted dibenzo[b,e] researchgate.netdiazepin-11-one frameworks, which can then be further modified.
Introduction of Diverse Chemical Moieties
Further diversification of the dibenzo[b,e] researchgate.netdiazepin-11-one scaffold is achieved by introducing a wide array of chemical groups at specific positions. These modifications can be made to the aromatic rings, the nitrogen centers, or the C11 position, significantly expanding the chemical space of the resulting derivatives.
Functionalization at Aromatic Rings (e.g., Chlorination)
Introducing substituents onto the aromatic rings of the dibenzodiazepine nucleus is a key strategy for modulating compound activity. Halogenation, particularly chlorination, is a common modification. For example, 8-chloro-substituted derivatives have been synthesized as intermediates for pharmacologically active molecules. researchgate.netnih.gov
The synthesis of 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e] researchgate.netdiazepine, a well-known derivative, relies on starting materials that already contain the chloro-substituent on one of the phenyl rings. nih.gov A general route to prepare chloro-substituted analogues involves the reaction of a chlorinated o-phenylenediamine with appropriate partners in a cyclization reaction. For instance, the synthesis of Benzyl (B1604629) 2-(4-(8-chloro-5H-dibenzo[b,e] researchgate.netdiazepin-11-yl)piperazin-1-yl)acetate starts from desmethylclozapine, which already possesses the 8-chloro substituent. researchgate.net
| Compound Name | Functional Group | Position | Synthetic Precursor | Reference |
|---|---|---|---|---|
| 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e] researchgate.netdiazepine | Chloro | C8 | Desmethylclozapine | researchgate.netnih.gov |
| 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e] researchgate.net-diazepine (Iozapine) | Iodo | C8 | Stannylated precursor | nih.gov |
Alkylation at Nitrogen Centers
The nitrogen atoms within the diazepine ring (at positions N5 and N10) and on attached side chains are primary sites for alkylation. This modification is crucial for altering the solubility, basicity, and steric profile of the molecule.
A common reaction is the N-alkylation of a piperazinyl side chain attached at the C11 position. For example, the treatment of desmethylclozapine (which has a free secondary amine on the piperazine (B1678402) ring) with benzyl 2-bromoacetate in the presence of a base like triethylamine (B128534) yields the corresponding N-alkylated product. researchgate.net This demonstrates a straightforward method for introducing ester-containing side chains. N-methylation is another frequent modification, often used to cap a piperazine ring, as seen in the structure of many active derivatives. mdpi.com
| Scaffold/Precursor | Alkylating Agent | Resulting Moiety | Reference |
|---|---|---|---|
| Desmethylclozapine | Benzyl 2-bromoacetate | N-(2-benzyloxy-2-oxoethyl)piperazinyl | researchgate.net |
| Azetidine-fused 1,4-benzodiazepine | Methyl triflate | N-methyl | mdpi.com |
Incorporation of Heterocyclic Systems (e.g., Pyrazolyl, Triazole)
Attaching other heterocyclic rings to the dibenzo[b,e] researchgate.netdiazepin-11-one scaffold is a powerful strategy for creating hybrid molecules with unique structural features. Pyrazole and triazole rings are notable examples that have been successfully incorporated.
Several new (5-aryloxy-pyrazolyl)- and (5-aryl/olefin-sulfanyl-pyrazolyl)-dibenzo[b,e] researchgate.netdiazepinone scaffolds have been synthesized. nih.gov The general method involves a one-pot, multicomponent reaction at room temperature using indium chloride as a catalyst. nih.gov This reaction assembles 5-substituted 3-methyl-1-phenyl-pyrazole-4-carbaldehydes, cyclic diketones, and aromatic diamines into the final complex structure. nih.gov
Similarly, dibenzodiazepinone-triazole scaffolds have been developed. A series of 5,10-dihydro-11H-dibenzo[b,e] researchgate.netdiazepin-11-one structural derivatives featuring a triazole moiety have been synthesized and studied. nih.gov The preparation of these compounds highlights the versatility of the core structure in accommodating bulky heterocyclic systems, leading to novel chemical entities. nih.gov
Attachment of Side Chains (e.g., Dimethylaminoethyl, Methylpiperazino)
The introduction of amino-containing side chains is a cornerstone of derivatization for this scaffold, often imparting critical properties for biological interactions. Dimethylaminoethyl and methylpiperazino groups are among the most widely studied side chains.
The methylpiperazino group is typically introduced at the C11 position. A large-scale synthesis of 11-(piperazin-1-yl)-5H-dibenzo[b,e] researchgate.netdiazepine has been reported, which serves as a key intermediate. researchgate.net This intermediate can then be methylated to install the N-methylpiperazino group. The synthesis of 8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e] researchgate.net-diazepine (iozapine) further illustrates this strategy, where the methylpiperazino moiety is a key feature. nih.gov
Side chains containing a dimethylamino group have also been attached. For instance, the synthesis of 2-(3-(3-methoxy-4-nitrophenyl)-11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-8-yl)-N,N-dimethylacetamide was achieved as part of a study to develop novel kinase inhibitors. nih.gov This derivatization was accomplished by building the side chain off the aromatic ring at the C8 position, demonstrating that side chains can be appended at multiple sites on the scaffold. nih.gov
| Side Chain | Position of Attachment | Example Compound | Reference |
|---|---|---|---|
| Methylpiperazino | C11 | 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e] researchgate.net-diazepine | nih.gov |
| Dimethylamino (as part of an acetamide) | C8 | 2-(...-11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-8-yl)-N,N-dimethylacetamide | nih.gov |
| Piperazinyl (unsubstituted) | C11 | 11-(Piperazin-1-yl)-5H-dibenzo[b,e] researchgate.netdiazepine | researchgate.net |
Biological Activities and Pharmacological Mechanisms of Dibenzo B,e 1 2 Diazepin 11 One Derivatives in Vitro Studies
Kinase Inhibition
Derivatives of the Dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold have been identified as potent inhibitors of crucial kinases that regulate cell growth, proliferation, and DNA damage responses. These activities are central to their potential as anticancer agents.
The Dibenzo[b,e] nih.govnih.govdiazepin-11-one core structure has proven to be a valuable scaffold for developing inhibitors that target specific mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer. nih.govvensel.org
Researchers have successfully discovered and optimized allosteric inhibitors of EGFR based on the 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold. nih.govnih.gov These inhibitors represent a promising therapeutic strategy as they bind to an allosteric site adjacent to the highly conserved ATP-binding pocket, allowing for high selectivity against mutant forms of the kinase over the wild-type (WT) EGFR. nih.govvensel.org This approach is particularly important for overcoming drug resistance that arises from mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation and the subsequent C797S mutation, which render many ATP-competitive inhibitors ineffective. nih.govvensel.org
A high-throughput screen identified the compound EAI002, which features a 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold, as a selective inhibitor of the EGFR(L858R/T790M) mutant. nih.gov Subsequent structure-based medicinal chemistry efforts led to the development of a more potent inhibitor, compound 3, which demonstrated significant activity against both the EGFR(L858R/T790M) and the resistant EGFR(L858R/T790M/C797S) mutants. nih.govnih.govresearchgate.net This discovery highlights that diverse chemical scaffolds can serve as mutant-selective allosteric EGFR inhibitors, expanding the potential for developing new therapies against drug-resistant cancers. nih.gov
Table 1: In Vitro Activity of Dibenzo[b,e] nih.govnih.govdiazepin-11-one Derivatives Against EGFR Mutants
| Compound | Target EGFR Mutant | Biochemical IC₅₀ | Selectivity vs. WT EGFR |
|---|---|---|---|
| EAI002 | L858R/T790M | 52 nM | >1000 nM (for WT) nih.gov |
| Inhibitor 3 | L858R/T790M | ~10 nM | High selectivity nih.govnih.gov |
A novel series of 5,10-dihydro-dibenzo[b,e] nih.govnih.govdiazepin-11-ones has been designed and synthesized as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). nih.govresearchgate.net Chk1 is a critical protein in the DNA damage response pathway, and its inhibition can prevent cancer cells from repairing DNA damage induced by chemotherapy, thereby enhancing the efficacy of such agents. nih.gov
Through structure-based design and medicinal chemistry efforts, potent inhibitors of Chk1 have been identified. nih.gov X-ray co-crystal structures revealed key binding interactions, such as hydrogen bonds between the amide bond of the dibenzodiazepinone core and the hinge region of the kinase, which contribute to their inhibitory activity. nih.gov This rational design approach led to the identification of compound 46d, which exhibits potent enzymatic activity against the Chk1 kinase. nih.govresearchgate.net Further exploration of substitutions at the 7 and 8 positions of the core structure has also yielded compounds with improved enzymatic potency. nih.gov
When cancer cells are treated with DNA-damaging agents, they often arrest in the G2 phase of the cell cycle to allow for DNA repair. Chk1 inhibitors can override this checkpoint. Studies have shown that dibenzodiazepinone-based Chk1 inhibitors possess a strong ability to abrogate this G2 arrest. nih.govresearchgate.net For instance, compound 46d demonstrated a potent capacity to overcome the G2 checkpoint in SW620 cells that had been arrested by DNA-damaging agents. nih.govresearchgate.net This action forces the cells to enter mitosis with damaged DNA, leading to cell death.
A key therapeutic strategy for Chk1 inhibitors is their use in combination with chemotherapeutic agents that induce DNA damage. While having low cytotoxicity on its own, compound 46d showed a significant synergistic effect when combined with the DNA-damaging agent camptothecin (B557342). nih.govresearchgate.net In SW620 cancer cells, the addition of compound 46d increased the cytotoxicity of camptothecin by a remarkable 19-fold. nih.govresearchgate.net This synergistic relationship highlights the potential of dibenzodiazepinone-based Chk1 inhibitors to enhance the effectiveness of standard chemotherapy regimens.
Table 2: Biological Activity of Chk1 Inhibitor Compound 46d
| Activity | Cell Line | Observation |
|---|---|---|
| G2 Arrest Abrogation | SW620 | Strong ability to overcome G2 checkpoint nih.govresearchgate.net |
p21-Activated Kinase (PAK) Inhibition
Derivatives of the dibenzodiazepine scaffold have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in cell proliferation, survival, and motility. Through a fragment-based screening and subsequent structure-based optimization, a dibenzodiazepine hit was developed into a highly selective allosteric inhibitor of PAK1. youtube.com
Unlike typical kinase inhibitors that compete with ATP, these compounds bind to a novel allosteric site, providing a high degree of selectivity for PAK1 over other PAK isoforms and the broader kinome. youtube.com X-ray crystallography of a potent analogue, compound 2, co-crystallized with PAK1 confirmed its binding to this allosteric site. This binding is characterized by a salt bridge between the compound's piperazine (B1678402) moiety and the catalytic amino acid Glu315. youtube.com Further optimization led to compound 3, which demonstrated effective modulation of PAK1 in cellular assays. youtube.com Due to its high selectivity and lack of activity on GPCRs, this compound is considered a valuable research tool for studying the biological functions of the PAK1 kinase. youtube.com
| Compound | Description | PAK1 IC₅₀ (µM) | Selectivity |
| 1 | Initial dibenzodiazepine hit from fragment screening. | - | - |
| 2 | Potent inhibitor developed from hit 1. | - | High |
| 3 | Optimized selective allosteric PAK1 inhibitor. | - | High selectivity for PAK1 over other PAK isoforms. |
Enzyme Inhibition Beyond Kinases
The dibenzo[b,e] youtube.commdpi.comdiazepin-11-one core has not been extensively reported as a primary scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors in the reviewed literature. However, research into related structures has shown promise. For instance, a novel pharmacophore based on N-acyl-1,4-diazepan-2-one was discovered and optimized, leading to potent and selective DPP-4 inhibitors for potential type 2 diabetes treatment. nih.gov This optimization resulted in compounds with IC₅₀ values in the low nanomolar range, such as a 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative (DPP-4 IC₅₀ = 8.0 nM). nih.gov
While the specific dibenzo[b,e] youtube.commdpi.comdiazepin-11-one scaffold is not a widely reported inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, related benzodiazepine (B76468) structures have been identified as a novel class of inhibitors for this key viral enzyme. natap.org High-throughput screening identified 1,5-benzodiazepines (BZDs) with micromolar activity in biochemical NS5B assays. natap.org
Further investigation into these 1,5-BZD analogues revealed that their mode of inhibition is non-competitive with respect to GTP, suggesting they bind to an allosteric, non-nucleoside binding site on the polymerase. natap.org Selectivity assays confirmed that this class of compounds is specific to the HCV polymerase over human, HIV, and dengue polymerases. natap.org
In the reviewed scientific literature, there is no significant information available regarding the in vitro inhibitory activity of dibenzo[b,e] youtube.commdpi.comdiazepin-11-one derivatives on the α-glucosidase enzyme. This enzyme is a target for managing postprandial hyperglycemia in type 2 diabetes.
Modulation of Receptor Systems
Derivatives of the 5H-dibenzo[b,e] youtube.commdpi.comdiazepine (B8756704) scaffold are well-established modulators of various neurotransmitter systems. The archetypal compound of this class is Clozapine (B1669256), an atypical antipsychotic known for its complex pharmacodynamic profile and efficacy in treatment-resistant schizophrenia. youtube.comdrugbank.com
Clozapine and its analogues interact with a wide array of receptors, acting as antagonists at dopamine (B1211576), serotonin (B10506), adrenergic, cholinergic, and histamine (B1213489) receptors. mdpi.comdrugbank.com A defining feature of Clozapine is its relatively low affinity for the dopamine D2 receptor compared to first-generation antipsychotics, which is linked to a lower risk of extrapyramidal side effects. drugbank.com Instead, it shows a higher affinity for the dopamine D4 receptor. nih.govpsychscenehub.com This D4 selectivity is a characteristic that has been explored in other analogues of the dibenzo[b,e] youtube.commdpi.comdiazepine class. nih.gov
Studies on 5H-dibenzo[b,e] youtube.commdpi.comdiazepine analogues of clozapine confirmed that they display a similar selective binding profile for dopamine D4 and serotonin 5-HT2A receptors. nih.gov Furthermore, Positron Emission Tomography (PET) studies have shown that clozapine preferentially binds to cortical D2/D3 receptors over those in the striatum, which may be more relevant to its antipsychotic effects. nih.gov The broad receptor-binding profile, particularly the antagonism of histamine H1, muscarinic, and adrenergic α1 receptors, also explains some of clozapine's side effects, such as sedation, weight gain, and orthostatic hypotension. youtube.comdrugbank.com
| Receptor | Clozapine Binding Affinity (Ki, nM) |
| Histamine H1 | 1.1 |
| Adrenergic α1A | 1.6 |
| Serotonin 5-HT6 | 4 |
| Serotonin 5-HT2A | 5.4 |
| Muscarinic M1 | 6.2 |
| Serotonin 5-HT7 | 6.3 |
| Serotonin 5-HT2C | 9.4 |
| Dopamine D4 | 24 |
| Adrenergic α2A | 90 |
| Serotonin 5-HT3 | 95 |
| Serotonin 5-HT1A | 120 |
| Dopamine D2 | 160 |
| Dopamine D1 | 270 |
| Dopamine D5 | 454 |
| Dopamine D3 | 555 |
| Data sourced from DrugBank. drugbank.com |
Retinoid Receptor Modulation
The retinoid X receptor (RXR) and retinoic acid receptor (RAR) are nuclear receptors that play crucial roles in regulating gene expression involved in cell growth, differentiation, and apoptosis. nih.gov Modulation of these receptors is a key strategy in the development of treatments for various diseases, including cancer. nih.govnih.gov
Retinoid X Receptor (RXR) Agonism and Heterodimer Activation
RXR agonists are compounds that activate the retinoid X receptor. RXR is a unique nuclear receptor because it forms heterodimers with a variety of other nuclear receptors, including the liver X receptor (LXR), peroxisome proliferator-activated receptor (PPAR), and farnesoid X receptor (FXR). nih.gov The activation of these heterodimers by an RXR agonist can trigger a cascade of downstream genetic events. nih.gov For instance, the activation of the RXR/PPARγ heterodimer is involved in lipid and glucose metabolism. nih.gov While the development of RXR agonists is an active area of research for conditions like cancer and neurodegenerative diseases, specific studies detailing Dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one derivatives as RXR agonists are not prevalent in the reviewed literature. nih.govnih.gov Interestingly, some related dibenzodiazepine derivatives have been investigated for the opposite effect, as RXR antagonists. wipo.intgoogle.com
Retinoic Acid Receptor (RAR) Antagonism
RAR antagonists are compounds that block the activity of the retinoic acid receptor. RARs are activated by retinoic acid and are involved in cellular differentiation and proliferation. nih.govnih.gov The targeted antagonism of RAR can be a therapeutic approach in certain pathological conditions. However, the scientific literature reviewed does not provide specific examples or detailed studies on Dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one derivatives acting as RAR antagonists.
Antimuscarinic Activity (e.g., M2 Selectivity)
Certain derivatives of 10,11-dihydro-5H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one have been synthesized and evaluated for their antimuscarinic properties, with a particular focus on selectivity for the M2 muscarinic receptor subtype. acs.orgnih.gov The M2 receptors are of significant interest as their loss is implicated in neurological conditions such as Alzheimer's disease. nih.gov
In vitro competition studies have been conducted to determine the binding affinities of these compounds for M1 and M2 muscarinic receptor subtypes. A series of 5-[[[(dialkylamino)alkyl]-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-ones demonstrated notable M2 selectivity. acs.orgnih.gov For example, compounds where the dialkylamino group was diisobutyl or diisopropyl showed high affinity for the M2 receptor and a significant selectivity ratio over the M1 receptor. nih.gov
Below is a table summarizing the in vitro M2/M1 selectivity for representative compounds from this class.
| Compound Name | M2 Binding Affinity (Ki, nM) | M2/M1 Selectivity Ratio |
| 5-[[4-(4-(Diisobutylamino)butyl)-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one (DIBA) | ≤5 | ≥10 |
| 5-[[4-(4-(Diisopropylamino)butyl)-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one | ≤5 | ≥10 |
Table based on data from in vitro competition studies. nih.gov
These findings underscore the potential of the dibenzodiazepinone scaffold in developing M2-selective antagonists for research and potential therapeutic applications. uni-regensburg.denih.gov
Anticancer Mechanisms (In Vitro)
Derivatives of the 5,10-dihydro-11H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11-one scaffold have shown promising results as anticancer agents in in vitro settings. nih.gov Their mechanism of action often involves the induction of programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov
Induction of Apoptosis in Cancer Cell Lines
A series of thirteen 5H-dibenzo[b,e] nih.govuni-regensburg.dediazepin-11(10H)-one derivatives were synthesized and tested for their anti-proliferative activity against five human cancer cell lines. nih.gov One of the most potent compounds from this series, a dibenzodiazepinone-triazole conjugate, exhibited significant tumor growth inhibition with IC50 values in the low micromolar range across all tested cell lines. nih.gov
Further mechanistic studies on lung (A549) and breast (MDAMB-231) cancer cell lines revealed that this compound arrested the cell cycle at the G2/M phase in a dose-dependent manner. nih.gov Analysis with Hoechst staining confirmed that the inhibition of tumor cell proliferation was due to the induction of apoptosis. nih.gov
The table below presents the in vitro cytotoxic activity of the lead compound from this study.
| Cell Line | Cancer Type | IC50 (µM) |
| Human lung carcinoma (A549) | Lung Cancer | 0.71-7.29 |
| Human breast adenocarcinoma (MCF-7) | Breast Cancer | 0.71-7.29 |
| Human breast adenocarcinoma (MDAMB-231) | Breast Cancer | 0.71-7.29 |
| Human prostate cancer (DU-145) | Prostate Cancer | 0.71-7.29 |
| Human cervical cancer (HeLa) | Cervical Cancer | 0.71-7.29 |
Table based on data from an in vitro anti-proliferative activity assay. nih.gov
Effects on Mitochondrial Membrane Potential (ΔΨm)
The induction of apoptosis is often linked to the mitochondria-mediated pathway, which involves changes in the mitochondrial membrane potential (ΔΨm). nih.gov A loss of ΔΨm is a key indicator of early apoptosis. nih.gov
The potent dibenzodiazepinone-triazole derivative mentioned above was found to affect the mitochondrial membrane potential in cancer cells. nih.gov This disruption of the ΔΨm, along with an observed increase in reactive oxygen species (ROS), points towards the involvement of the mitochondrial pathway in the apoptotic process induced by this compound. nih.gov This mechanism, targeting the mitochondria of cancer cells, is a recognized strategy in the development of novel anticancer therapeutics. nih.govoncotarget.com
Modulation of Reactive Oxygen Species (ROS) Levels
Certain derivatives of 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one have been investigated for their capacity to modulate intracellular levels of reactive oxygen species (ROS). An elevation in ROS can induce cellular stress and trigger apoptotic pathways in cancer cells. nih.gov
In a study involving a series of dibenzodiazepinone-triazole scaffolds, the lead compound, designated 9a, was assessed for its effect on ROS levels in human lung (A549) and breast (MDAMB-231) cancer cell lines. nih.gov The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA). nih.govresearchgate.net This method relies on the principle that DCF-DA, a non-fluorescent molecule, can diffuse into the cell where it is deacetylated by cellular esterases into 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound, which can be quantified to determine ROS levels. researchgate.net
The investigation revealed that treatment with compound 9a led to a significant and dose-dependent increase in the generation of reactive oxygen species within both the A549 and MDAMB-231 cancer cells. nih.gov This elevation of ROS is considered a key part of the mechanism through which this compound induces apoptosis, alongside its effects on the mitochondrial membrane potential. nih.gov
Tumor Cell Proliferation Inhibition
The dibenzo[b,e] nih.govnih.govdiazepin-11-one core structure has served as a scaffold for the development of potent inhibitors of tumor cell proliferation. These compounds have demonstrated efficacy across a range of human cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis. nih.gov
A series of thirteen 5H-dibenzo[b,e] nih.govnih.govdiazepin-11(10H)-one derivatives were synthesized and evaluated for their anti-proliferative activities. nih.gov One compound in particular, a dibenzodiazepinone-triazole conjugate named 9a , showed potent tumor growth inhibition against five different human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for compound 9a highlight its broad-spectrum anti-proliferative effects. nih.gov Mechanistic studies on lung (A549) and breast (MDAMB-231) cancer cells indicated that compound 9a arrests the cell cycle in the G2/M phase and induces cell death via apoptosis. nih.gov
Table 1: In Vitro Anti-proliferative Activity of Compound 9a
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 2.14 |
| A549 | Lung Cancer | 1.02 |
| MDAMB-231 | Breast Cancer | 0.71 |
| MCF-7 | Breast Cancer | 7.29 |
| B16-F10 | Melanoma | 1.09 |
Data sourced from a study on dibenzodiazepinone structural derivatives as anti-cancer agents. nih.gov
In a separate line of research, a different series of 5,10-dihydro-dibenzo[b,e] nih.govnih.govdiazepin-11-ones was developed as checkpoint kinase 1 (Chk1) inhibitors. nih.gov One of these compounds, 46d (2-(3-(3-methoxy-4-nitrophenyl)-11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-8-yl)-N,N-dimethylacetamide), while showing low cytotoxicity on its own, significantly enhanced the cancer-killing ability of the chemotherapy drug camptothecin. nih.gov Specifically, it increased the cytotoxicity of camptothecin by 19-fold against SW620 human colon cancer cells by abrogating the G2 cell cycle arrest. nih.gov
Bromodomain-Containing Protein 4 (BRD4) Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes, such as MYC, making it a significant target in cancer therapy. nih.govnih.gov Inhibition of the protein-protein interaction between BRD4 and acetylated histones can suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold has been utilized in the design of BRD4 inhibitors.
Structure-guided design efforts have led to the development of potent diazepine-based inhibitors targeting the bromodomains of the Bromodomain and Extra-Terminal (BET) family, which includes BRD4. One such derivative based on the dibenzo[b,e] nih.govnih.govdiazepin-11-one structure was identified as an inhibitor of BRD4.
Table 2: In Vitro Inhibition of BRD4 by a Dibenzo[b,e] nih.govnih.govdiazepin-11-one Derivative
| Compound ID | Target Protein | Measurement | Value (nM) |
|---|---|---|---|
| BDBM50443235 | Bromodomain-containing protein 4 (BRD4) | Kᵢ | 2390 |
Data sourced from a study on the structure-guided design of inhibitors for BET bromodomains.
The Kᵢ value of 2390 nM indicates that this specific dibenzo[b,e] nih.govnih.govdiazepin-11-one derivative binds to BRD4 with micromolar affinity. This finding demonstrates the potential of this chemical scaffold as a foundation for developing more potent and selective BRD4 inhibitors for therapeutic applications. nih.gov
Structure Activity Relationship Sar Studies and Structure Based Drug Design for Dibenzo B,e 1 2 Diazepin 11 One Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of dibenzo[b,e] nih.govacs.orgdiazepin-11-one derivatives is profoundly influenced by the nature and position of various substituents on the tricyclic core. Strategic modifications at key positions have been shown to modulate potency, selectivity, and pharmacokinetic properties.
Role of Substituents at C-3, C-8, and C-11 Positions
Systematic exploration of the dibenzo[b,e] nih.govacs.orgdiazepin-11-one scaffold has revealed that the C-3, C-8, and C-11 positions are critical for tuning biological activity.
The C-8 position has been a focal point for modification, particularly in the development of Checkpoint Kinase 1 (Chk1) inhibitors. nih.gov SAR studies have demonstrated that substitution at this position can significantly enhance both enzymatic and cellular potency. For instance, the introduction of various functional groups at C-8 has led to the discovery of potent Chk1 inhibitors. nih.gov
While less extensively detailed in the reviewed literature, the C-3 position has also been a site for modification in the quest for novel anticancer agents. A series of 5H-dibenzo[b,e] nih.govacs.orgdiazepin-11(10H)-one derivatives with substitutions at various positions, including C-3, have been synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines. nih.gov
Influence of Alkyl, Aryl, and Heterocyclic Moieties
The introduction of alkyl, aryl, and heterocyclic moieties at strategic positions of the dibenzo[b,e] nih.govacs.orgdiazepin-11-one core has been a successful strategy to enhance biological activity.
In the context of Chk1 inhibitors, the attachment of a phenyl group at the C-3 position has been explored. The substitution pattern on this aryl ring is critical for activity. For example, a methoxy (B1213986) group at the meta-position of the C-3 phenyl ring was found to be beneficial for activity. acs.orgnih.gov
The incorporation of heterocyclic rings has also proven to be a valuable strategy. For instance, the synthesis of dibenzodiazepinone-triazole scaffolds has yielded compounds with promising anticancer properties. nih.gov One such derivative, compound 9a , exhibited potent tumor growth inhibition against a panel of cancer cell lines. nih.gov
Effect of Halogenation and Heteroatom Substitution
Halogenation and the introduction of other heteroatoms are common strategies in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.
In the development of Chk1 inhibitors, halogenation has been utilized to fine-tune the electronic and steric properties of the molecule. For example, derivatives with halogen substituents have been synthesized and their impact on Chk1 inhibition has been evaluated. nih.gov
Furthermore, heteroatom substitution within the dibenzo[b,e] nih.govacs.orgdiazepin-11-one scaffold itself can lead to novel therapeutic agents. For instance, replacing the oxygen atom in the related dibenzo[b,f] nih.govacs.orgoxazepine scaffold with a sulfur atom to create dibenzo[b,f] nih.govacs.orgthiazepine derivatives has been explored for the development of novel anticancer agents. nih.gov
Molecular Interactions and Binding Modes with Biological Targets
Understanding how dibenzo[b,e] nih.govacs.orgdiazepin-11-one derivatives interact with their biological targets at a molecular level is crucial for structure-based drug design. X-ray crystallography and molecular modeling studies have provided valuable insights into their binding modes.
Hydrogen Bonding Interactions with Target Proteins
Hydrogen bonds are key directional interactions that play a critical role in the binding of ligands to their protein targets. For dibenzo[b,e] nih.govacs.orgdiazepin-11-one derivatives, specific hydrogen bonding patterns have been identified as essential for their biological activity.
In the case of Chk1 inhibitors, X-ray co-crystal structures have revealed two important hydrogen bonding interactions. acs.orgnih.gov The first is between the amide bond of the dibenzodiazepinone core and the hinge region of the Chk1 kinase. acs.orgnih.gov The second is a hydrogen bond formed between a methoxy group on a substituted phenyl ring at the C-3 position and the side chain of Lys38 of the protein. acs.orgnih.gov These interactions anchor the inhibitor in the active site and contribute significantly to its potency.
The lactam moiety within the dibenzo[b,e] nih.govacs.orgdiazepin-11-one core itself is a key hydrogen bond donor and acceptor, frequently participating in interactions with the protein backbone.
Hydrophobic and Other Non-Covalent Interactions
The aromatic rings of the dibenzo[b,e] nih.govacs.orgdiazepin-11-one scaffold provide a large surface area for hydrophobic interactions with nonpolar residues in the binding pocket of target proteins. These interactions are crucial for stabilizing the ligand-protein complex. For example, in the binding of Chk1 inhibitors, the dibenzodiazepinone core sits (B43327) in a hydrophobic pocket, and the nature of the substituents can modulate the extent and specificity of these interactions. researchgate.net
Other non-covalent interactions, such as van der Waals forces and pi-stacking with aromatic residues in the active site, also contribute to the binding affinity. The strategic placement of substituents can optimize these interactions, leading to more potent and selective inhibitors. Molecular docking studies on related dibenzo[b,f]oxepine derivatives have shown that hydrophobic interactions, along with hydrogen bonding and halogen bonds, are crucial for their interaction with tubulin. mdpi.com
Crystallographic Insights into Ligand-Target Complexes
The precise arrangement of a ligand within the binding site of a protein is a critical determinant of its biological activity. X-ray crystallography allows for the visualization of these interactions, revealing key hydrogen bonds, hydrophobic contacts, and other non-covalent forces that govern binding affinity and specificity.
Detailed structural information for a derivative of dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one in complex with a protein target is available through the Protein Data Bank (PDB). Specifically, the crystal structure of the first bromodomain of human Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression, has been solved in complex with 8-chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one. This complex is cataloged under the PDB accession code 4FSW.
The research associated with this structure, titled "Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains," provides a comprehensive analysis of the binding mode. Although the publication refers to the inhibitor scaffold as a diazobenzene, the deposited structure in the PDB corresponds to a dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one derivative.
The crystal structure of the BRD4 bromodomain 1 (BrD1) in complex with this inhibitor was determined at a high resolution, which allows for a detailed examination of the molecular interactions. The inhibitor settles into the acetyl-lysine binding pocket of BRD4, a characteristic feature of bromodomains.
A crucial interaction is the formation of a hydrogen bond between the hydroxyl group on the A-ring of the inhibitor and the amide of a conserved asparagine residue (Asn140) within the binding pocket. nih.gov Furthermore, a water-mediated hydrogen bond is observed, linking the inhibitor to the phenolic group of a tyrosine residue (Tyr97). nih.gov These interactions are pivotal for anchoring the inhibitor within the binding site and contribute significantly to its binding affinity.
The structure reveals that the diazobenzene-based inhibitors, including the dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one derivative, occupy the acetyl-lysine binding pocket, spanning across the ZA and BC loops of the BRD4 BrD1. nih.gov The orientation of the inhibitor is such that it mimics the binding of the natural acetylated lysine (B10760008) substrate.
The following table summarizes the crystallographic data for the complex of BRD4 BrD1 with the dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one derivative.
| PDB ID | Macromolecule | Ligand | Resolution (Å) | R-Value Work | R-Value Free |
| 4FSW | Bromodomain-containing protein 4 (BRD4) | 8-chloro-5,10-dihydro-11H-dibenzo[b,e] Current time information in Dhaka, BD.rcsb.orgdiazepin-11-one | 2.15 | 0.198 | 0.237 |
Computational Chemistry and Cheminformatics in Dibenzo B,e 1 2 Diazepin 11 One Research
Molecular Docking Simulations for Target Identification and Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one derivatives and elucidating the key interactions that govern their binding affinity.
One notable application of molecular docking in the study of this scaffold is in the development of checkpoint kinase 1 (Chk1) inhibitors. nih.gov Structure-based design, aided by protein X-ray crystallography, has led to the synthesis of potent and selective Chk1 inhibitors based on the 5,10-dihydro-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one core. nih.gov X-ray co-crystal structures have revealed crucial binding interactions, such as hydrogen bonds between the amide bond of the diazepinone core and the hinge region of the Chk1 kinase. nih.gov Another key interaction observed is a hydrogen bond between a methoxy (B1213986) group on a derivative and the Lys38 residue of the protein. nih.gov These findings from molecular docking and crystallography provide a detailed understanding of the binding mode and are critical for the rational design of new analogs with improved potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of unsynthesized compounds and for understanding the structural features that influence their potency.
2D and 3D QSAR Approaches
Both 2D and 3D QSAR approaches have been applied to derivatives of scaffolds related to dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one. For instance, a study on 11H-dibenz[b,e]azepine and dibenz[b,f] nih.govresearchgate.netoxazepine derivatives as agonists of the human TRPA1 receptor utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. These models yielded high correlation coefficients, indicating their predictive power. The 3D contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the biological activity, thus guiding the modification of the chemical structure to enhance the desired effects.
While a specific QSAR study for a series of dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one derivatives with anticancer activity has been reported, detailing the synthesis and evaluation against various cancer cell lines, the explicit development of a QSAR model was not the primary focus of the publication. nih.gov However, the reported IC50 values for the synthesized compounds provide a valuable dataset for future QSAR studies.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as queries to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.
The development of pharmacophore models for dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one-based inhibitors can be guided by the known binding modes of active compounds. For example, the key interactions of Chk1 inhibitors, such as hydrogen bond donors and acceptors and aromatic rings, can be used to define a pharmacophore model. nih.gov This model can then be employed in virtual screening campaigns to identify new potential inhibitors from large compound libraries. nih.gov The identified hits can be further evaluated using molecular docking and other computational methods before being selected for chemical synthesis and biological testing. This approach has been successfully used to identify novel ligands for various targets.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule and its interactions with its environment over time.
In Silico Prediction of Drug-Like Properties Relevant to Pharmacokinetics
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods for predicting these properties are widely used to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development. nih.gov
For derivatives of dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one, various computational tools can be employed to predict key drug-like properties. These predictions are based on the chemical structure of the molecule and include parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, pharmacokinetic studies on a potent 5,10-dihydro-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one-based Chk1 inhibitor revealed a moderate bioavailability of 20% in mice, highlighting the importance of early pharmacokinetic assessment. nih.gov By using in silico ADMET prediction tools, researchers can prioritize compounds with a higher probability of possessing favorable pharmacokinetic properties for further experimental investigation. mdpi.com
Table of Predicted Drug-Like Properties for a Representative Dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one Derivative
| Property | Predicted Value |
| Molecular Weight | 222.24 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 41.13 Ų |
| Rotatable Bonds | 0 |
Note: These are example values for the parent compound and can be calculated using various cheminformatics software.
Future Directions and Research Perspectives for Dibenzo B,e 1 2 Diazepin 11 One Scaffold
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the dibenzo[b,e] nih.govgoogle.comdiazepin-11-one scaffold allows for structural modifications that can tune its activity towards a variety of biological targets. While historically associated with antipsychotic agents like clozapine (B1669256), recent research has broadened the scope to other diseases, particularly cancer.
Future research will likely focus on systematically exploring new protein targets. A significant area of interest is in the domain of protein kinases. For instance, novel 5,10-dihydro-dibenzo[b,e] nih.govgoogle.comdiazepin-11-one derivatives have been identified as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a crucial enzyme in DNA damage response. nih.govresearchgate.net One such derivative, compound 46d , not only showed potent enzymatic activity against Chk1 but also significantly enhanced the cytotoxicity of the chemotherapeutic agent camptothecin (B557342) in cancer cell lines. nih.govresearchgate.net This suggests a promising future for these compounds as adjuncts in chemotherapy.
Beyond kinases, the induction of apoptosis (programmed cell death) is another key therapeutic strategy in oncology. Derivatives of 5,10-dihydro-11H-dibenzo[b,e] nih.govgoogle.comdiazepin-11-one have demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.gov Compound 9a , a dibenzodiazepinone-triazole hybrid, was found to induce apoptosis by affecting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels, while also arresting the cell cycle in the G2/M phase. nih.gov
The scaffold's potential extends beyond cancer. Some dibenz nih.govgoogle.com-diazepin-1-one analogues have been evaluated for anxiolytic (anti-anxiety) properties, indicating that central nervous system (CNS) targets remain a viable area for exploration. researchgate.net Future work could involve screening libraries of dibenzo[b,e] nih.govgoogle.comdiazepin-11-one derivatives against a wider panel of CNS receptors and enzymes to identify new leads for neurological and psychiatric disorders.
| Derivative Type | Biological Target/Activity | Therapeutic Area |
| 5,10-dihydro-dibenzo[b,e] nih.govgoogle.comdiazepin-11-ones | Checkpoint kinase 1 (Chk1) inhibition | Cancer |
| Dibenzodiazepinone-triazole hybrids | Apoptosis induction, G2/M cell cycle arrest | Cancer |
| Dibenz nih.govgoogle.com-diazepin-1-one analogues | Anxiolytic activity | CNS Disorders |
Development of Advanced and Green Synthetic Strategies
The synthesis of the dibenzo[b,e] nih.govgoogle.comdiazepin-11-one core and its derivatives is a critical aspect of its development. Future research will increasingly prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic methods.
"Green chemistry" principles are becoming central to pharmaceutical manufacturing. Researchers have described a facile, green approach for synthesizing new dibenz nih.govgoogle.com-diazepine-1-ones using a three-component reaction catalyzed by oxalic acid in water, achieving good yields. researchgate.net Other eco-friendly methods include the use of nano-titania as a catalyst under microwave irradiation, which can lead to excellent yields in shorter reaction times. researchgate.net An improved process for a related scaffold, dibenzo[b,f] nih.govgoogle.comthiazepine-11-(10H)-one, utilizes a mixture of iron powder and ammonium (B1175870) chloride in an aqueous solution, highlighting a move away from harsh reagents. sphinxsai.com
In addition to green chemistry, advanced synthetic strategies are being developed to improve efficiency and enable the creation of more complex analogues. A palladium-catalyzed domino approach for the synthesis of 10,11-dihydro-5H-dibenzo[b,e] nih.govgoogle.comdiazepinones from 2-aminobenzamides and 1,2-dihaloarenes has been developed. researchgate.net This method integrates double N-arylations in a single process. One-pot syntheses for related thiazepine analogues have also been reported, starting from simple materials to achieve the final product in high yield and purity through several in-situ steps. tsijournals.com These advanced methods reduce the number of purification steps, saving time and resources.
| Synthetic Strategy | Key Features | Advantage |
| Oxalic acid catalysis | Use of water as a solvent | Environmentally friendly, facile |
| Nano-titania catalysis | Microwave irradiation | Excellent yields, short reaction times |
| Palladium-catalyzed domino reaction | Double N-arylation in one process | High efficiency for complex structures |
| One-pot synthesis | Multiple in-situ steps | Reduced purification, cost-effective |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the dibenzo[b,e] nih.govgoogle.comdiazepin-11-one scaffold is a prime candidate for these technologies. nih.gov AI/ML can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are synthesized. researchgate.netmdpi.com
Future research will likely employ AI/ML models for several key tasks. nih.gov De novo drug design, using generative models like Generative Adversarial Networks (GANs) or Reinforcement Learning, can create entirely new molecular structures based on the dibenzo[b,e] nih.govgoogle.comdiazepin-11-one scaffold that are optimized for desired properties, such as high potency and selectivity for a specific biological target. mdpi.comcrimsonpublishers.com
Furthermore, predictive models can be trained on existing data to perform high-throughput virtual screening of large virtual libraries of dibenzo[b,e] nih.govgoogle.comdiazepin-11-one derivatives. researchgate.net These models can predict various endpoints, including binding affinity to a target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects. crimsonpublishers.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, AI tools like AtomNet, a convolutional neural network, can analyze the 3D structure of target proteins to predict the bioactivity of potential ligands. crimsonpublishers.com
Design of Multi-Target Directed Ligands based on the Dibenzo[b,e]nih.govgoogle.comdiazepin-11-one Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more targets simultaneously. The dibenzo[b,e] nih.govgoogle.comdiazepin-11-one scaffold, with its proven activity against diverse targets such as kinases and CNS receptors, is an excellent starting point for designing MTDLs. nih.govnih.govnih.gov
A future research perspective is to rationally design derivatives that combine distinct pharmacophores to hit multiple targets relevant to a specific disease. For instance, in cancer therapy, a dibenzo[b,e] nih.govgoogle.comdiazepin-11-one derivative could be designed to inhibit both a key signaling kinase (like Chk1) and a protein involved in apoptosis evasion. This polypharmacological approach could lead to synergistic efficacy and potentially overcome drug resistance mechanisms. sphinxsai.com The structural flexibility of the scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of activity against a desired set of targets.
Application in Chemical Biology Tools and Probes Development
Beyond direct therapeutic applications, the dibenzo[b,e] nih.govgoogle.comdiazepin-11-one scaffold can be developed into valuable chemical biology tools to study biological processes. These tools, or probes, can help elucidate the function of proteins and pathways in living systems.
One avenue of research is the development of chemosensors. For example, a series of 11-R-dibenzo[b,e] nih.govgoogle.comdiazepin-1-ones have been synthesized and shown to act as sensors for transition metal cations through changes in their luminescence and redox properties. researchgate.net This demonstrates the potential of the scaffold in developing analytical tools.
Another important application is the creation of probes for target identification and validation. This can be achieved by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a dibenzo[b,e] nih.govgoogle.comdiazepin-11-one derivative with known biological activity. These probes can be used in cellular imaging, protein-ligand binding assays, and affinity chromatography to visualize the distribution of the target protein within a cell or to isolate and identify it from a complex mixture. sigmaaldrich.com Furthermore, photo-activatable or "caged" derivatives could be synthesized. These compounds are inactive until exposed to light of a specific wavelength, allowing for precise spatial and temporal control over their biological activity, which is a powerful technique in photopharmacology. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dibenzo[b,e][1,4]diazepin-11-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The most common approach involves cyclization of precursor amines or nitro intermediates. For example, 10H-dibenzo[b,f][1,4]thiazepin-11-one can be synthesized via nitro group reduction of 2-(2-nitrophenylsulfuryl)benzoic acid using heterogeneous metal catalysts (e.g., Pd/C) under hydrogen, followed by cyclization in solvents like water or methanol. Reaction efficiency varies with solvent polarity and base equivalents (e.g., 4–5 equivalents of NaOH optimize conversion rates) . Microwave-assisted synthesis is also effective for rapid cyclization, reducing reaction times from hours to minutes .
Q. How can researchers safely handle this compound derivatives in laboratory settings?
- Methodological Answer : Key safety measures include:
- Using fume hoods for reactions involving volatile solvents (e.g., methanol) to avoid inhalation hazards .
- Wearing nitrile gloves and lab coats, as derivatives like 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one are harmful upon skin contact .
- Storing compounds at +4°C in airtight containers to prevent degradation .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ring substitution patterns. For example, the carbonyl group at position 11 shows a distinct peak at ~170 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C19H23N3O has a molecular ion at m/z 309.4) . X-ray crystallography further resolves stereochemistry, as seen in studies of 11-(piperazin-1-yl) derivatives .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in reported IC50 values (e.g., antimicrobial or antitumor activity) often arise from assay variability. To address this:
- Standardize cell lines (e.g., HepG2 for hepatotoxicity studies) and incubation times.
- Use dose-response curves with triplicate measurements to improve reproducibility.
- Compare results against structurally similar controls, such as clozapine derivatives (e.g., 8-chloro analogs) .
Q. What strategies optimize the catalytic efficiency of this compound-based metal complexes?
- Methodological Answer : Ligand design plays a key role. For example, introducing electron-withdrawing groups (e.g., nitro at position 11) enhances coordination with palladium in Buchwald-Hartwig couplings. Kinetic studies show that Mo/Pd bimetallic systems reduce reaction times by 30% compared to monometallic catalysts . Solvent selection also impacts turnover frequency (TOF); polar aprotic solvents like DMF improve catalyst stability .
Q. How do structural modifications influence the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Substituents at position 5 (e.g., methyl or diethylaminoethyl groups) modulate lipophilicity and blood-brain barrier penetration. For instance:
- A methyl group increases logP by 0.5 units, enhancing CNS bioavailability.
- Diethylaminoethyl side chains improve water solubility via protonation at physiological pH .
- In vitro metabolic stability assays using liver microsomes (e.g., rat CYP450 isoforms) identify susceptible sites for oxidative degradation .
Data Contradictions and Resolution
Q. Why do solvent systems in cyclization reactions yield conflicting conversion rates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
